Comparative In Silico Physicochemical Profile: Impact of the Ethyl Linker on Predicted LogD and Solubility
The presence of a flexible ethyl linker between the morpholine ring and the protected amine differentiates tert-butyl 2-morpholin-2-ylethylcarbamate from the more rigid, directly-linked analog tert-butyl morpholin-2-ylmethylcarbamate (CAS 173341-02-1). In silico modeling predicts this structural difference significantly alters the compound's lipophilicity, a key determinant of passive membrane permeability and solubility. The target compound is predicted to be more lipophilic (ACD/LogP = 0.24) than its methyl-linked analog . Furthermore, its predicted distribution coefficient at physiological pH (LogD = -0.70) is 1.46 log units higher, corresponding to a roughly 29-fold higher preference for the lipid phase. This difference can influence its behavior in biological assays and its utility in designing compounds with specific pharmacokinetic properties [1].
| Evidence Dimension | Predicted lipophilicity (LogP) and distribution coefficient at pH 7.4 (LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 0.24; ACD/LogD (pH 7.4) = -0.70 |
| Comparator Or Baseline | tert-butyl morpholin-2-ylmethylcarbamate (CAS 173341-02-1, predicted values) |
| Quantified Difference | Target compound predicted LogD is 1.46 log units higher than the comparator. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform, version 14.00. Comparator LogD value is estimated based on class-level structure-property relationships. |
Why This Matters
For procurement decisions, this predicted lipophilicity difference is a critical factor when selecting a building block for lead optimization, as it directly impacts the ADME profile of the final drug candidate.
- [1] AA Blocks. Product Detail for tert-Butyl morpholin-2-ylmethylcarbamate (CAS 173341-02-1). Used as a comparator for structural analysis. Retrieved from https://www.aablocks.com. View Source
